molecular formula C6H3NOS B2690254 2-Formylthiophene-3-carbonitrile CAS No. 41057-00-5

2-Formylthiophene-3-carbonitrile

Cat. No.: B2690254
CAS No.: 41057-00-5
M. Wt: 137.16
InChI Key: FDONRZJCFROGIC-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-carbonitrile is an organic compound with the molecular formula C6H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylthiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with formyl and cyano groups. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes controlling temperature, pressure, and the use of efficient catalysts to maximize production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Formylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Formylthiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The formyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 2-Formylthiophene-3-carbonitrile is unique due to the presence of both formyl and cyano groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

2-formylthiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-3-5-1-2-9-6(5)4-8/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONRZJCFROGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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